4,7-dihydroxy-3-phenyl-2H-chromen-2-one
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Overview
Description
4,7-dihydroxy-3-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and this compound specifically has hydroxyl groups at the 4 and 7 positions and a phenyl group at the 3 position. This compound is of interest due to its potential pharmacological properties and its role in scientific research.
Mechanism of Action
Target of Action
4,7-Dihydroxy-3-phenyl-2H-chromen-2-one, also known as 4,7-Dihydroxy-3-phenylcoumarin, is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria Coumarins have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Mode of Action
Coumarins are known to interact with various biological targets due to their diverse pharmacophoric groups at c-3, c-4, and c-7 positions . The interaction with these targets leads to changes in cellular processes, contributing to their wide range of biological properties .
Biochemical Pathways
Given the wide range of biological properties of coumarins, it can be inferred that they likely affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological property being expressed (e.g., anti-inflammatory, anti-tumor, etc.) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydroxy-3-phenyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-ketoesters in the presence of a catalyst. Another method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. These methods may include the use of microwave or ultrasound energy to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4,7-dihydroxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted coumarins from electrophilic substitution .
Scientific Research Applications
4,7-dihydroxy-3-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,7-dihydroxy-3-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:
3-Phenylcoumarin: Lacks hydroxyl groups at the 4 and 7 positions, resulting in different biological activities.
4-Phenylcoumarin: Has hydroxyl groups at different positions, affecting its antioxidant and enzyme inhibition properties.
6,7-Dihydroxy-3-phenylcoumarin: Similar structure but with hydroxyl groups at the 6 and 7 positions, leading to variations in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its chemical behavior and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
4,7-dihydroxy-3-phenylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,16-17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFWLFUGBMRXCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172807 |
Source
|
Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19225-17-3 |
Source
|
Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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